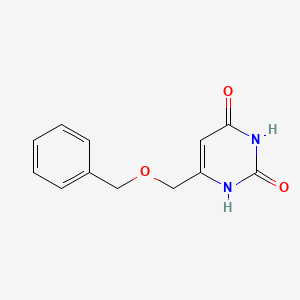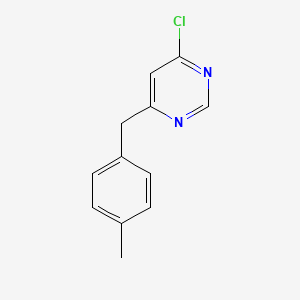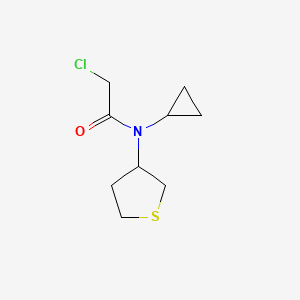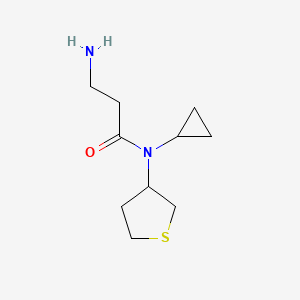![molecular formula C10H16ClNO B1492002 1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one CAS No. 2097990-40-2](/img/structure/B1492002.png)
1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Overview
Description
“2-Azabicyclo[2.2.1]heptane” is a bicyclic compound with a nitrogen atom incorporated in the ring structure . It’s a core structure that is found in many biologically active compounds.
Synthesis Analysis
One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Molecular Structure Analysis
The molecular formula of “2-Azabicyclo[2.2.1]heptane” is C6H11N . It has a bicyclic structure with a nitrogen atom incorporated in the ring .
Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
Physical And Chemical Properties Analysis
The molecular weight of “2-Azabicyclo[2.2.1]heptane” is 97.1582 .
Scientific Research Applications
1. PET Imaging with α4β2 Nicotinic Acetylcholine Receptors
A novel radiotracer, 18F-AZAN (−)-2-(6-[18F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane, was evaluated for its binding to α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs). It demonstrated high specific binding, rapid and reversible kinetics in the brain, and showed great potential for PET imaging to estimate high-affinity α4β2-nAChR in the living human brain. The tracer was safe, effective, and provided significant data within a 90-minute PET scan duration, showcasing its potential in neurological research and diagnostics (Wong et al., 2013).
2. Tumor Imaging and Amino Acid Uptake
1-aminocyclobutane C-11-carboxylic acid and 1-aminocyclopentane C-11-carboxylic acid, structurally related compounds, were compared using positron emission computed tomography (PET) in patients with neoplastic lesions. These unnatural amino acids exhibited high affinity for malignant tumors, highlighting their potential as noninvasive indicators of metabolic tumor activity. This research opened avenues for utilizing specific amino acid analogues in tumor detection and understanding the metabolic profiles of various cancers (Hubner et al., 1981).
Safety and Hazards
properties
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-2-9(11)10(13)12-6-7-3-4-8(12)5-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRWRXFQNSFMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCC1C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)



![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)





